Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-)

Description

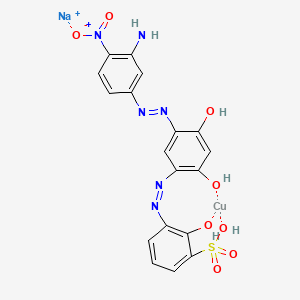

This compound is a sodium-coordinated copper complex featuring multiple azo (-N=N-) linkages, hydroxyl (-OH), nitro (-NO₂), amino (-NH₂), and sulfonate (-SO₃⁻) groups. Its structure comprises two azo-bridged aromatic systems: a 3-amino-4-nitrophenyl moiety and a dihydroxyphenyl unit, further connected to a 2-hydroxybenzenesulphonate group. The copper center likely adopts a square planar or octahedral geometry, stabilized by the sulfonate and hydroxyl donors . Such complexes are typically synthesized for applications in dyes, pigments, or catalytic systems due to their intense coloration and electronic properties.

Properties

CAS No. |

83863-34-7 |

|---|---|

Molecular Formula |

C18H14CuN6NaO8S+ |

Molecular Weight |

560.9 g/mol |

IUPAC Name |

sodium;3-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxybenzenesulfonic acid;copper |

InChI |

InChI=1S/C18H14N6O8S.Cu.Na/c19-10-6-9(4-5-14(10)24(28)29)20-22-12-7-13(16(26)8-15(12)25)23-21-11-2-1-3-17(18(11)27)33(30,31)32;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;;+1 |

InChI Key |

BZZRGUWIPLQSTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)O)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)[N+](=O)[O-])N)O)O.[Na+].[Cu] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 3-Amino-4-methoxybenzenesulfonic Acid

- The initial step involves diazotizing 3-amino-4-methoxybenzenesulfonic acid under acidic conditions, typically using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- This diazonium salt is a reactive intermediate essential for subsequent azo coupling.

Azo Coupling with Resorcinol

- The diazonium salt is then coupled with resorcinol (1,3-dihydroxybenzene) in a slightly alkaline medium to form a monoazo intermediate.

- This coupling reaction is carefully controlled to ensure regioselectivity, favoring substitution at the 4-position of resorcinol, yielding a 2,4-dihydroxyphenyl azo compound.

Copper Complex Formation

- The azo intermediate is then treated with a copper sulfate solution in the presence of aqueous ammonia.

- This step forms the copper complex (cuprate), where copper coordinates with the azo and hydroxyl groups, stabilizing the dye molecule and enhancing its affinity for fibers.

- During this process, the methoxy group on the aromatic ring is substituted by a hydroxyl group, converting the intermediate into the dihydroxy form required for complexation.

Second Diazotization and Coupling with 4-Nitrobenzene-1,3-diamine

- A second diazotization is performed on 4-nitrobenzene-1,3-diamine to generate another diazonium salt.

- This diazonium salt is then coupled with the copper complex intermediate to form the final azo dye structure, incorporating the 3-amino-4-nitrophenyl azo moiety.

- This step completes the extended azo conjugation system, which is responsible for the dye’s color properties.

Purification and Isolation

- The final product is isolated by filtration, washing, and drying under controlled conditions to obtain a high-purity copper azo complex dye.

- The product typically exhibits a yellow to light brown color and is water-soluble, suitable for dyeing applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Diazotization of 3-amino-4-methoxybenzenesulfonic acid | Sodium nitrite, HCl, 0–5 °C | Diazonium salt of 3-amino-4-methoxybenzenesulfonic acid |

| 2 | Azo coupling with resorcinol | Resorcinol, alkaline medium | Monoazo intermediate (2,4-dihydroxyphenyl azo compound) |

| 3 | Copper complex formation | Copper sulfate, aqueous ammonia | Copper complex with methoxy substitution replaced by hydroxyl |

| 4 | Diazotization of 4-nitrobenzene-1,3-diamine | Sodium nitrite, HCl, low temperature | Diazonium salt of 4-nitrobenzene-1,3-diamine |

| 5 | Coupling of copper complex with second diazonium salt | Copper complex intermediate, diazonium salt | Final azo dye copper complex (sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-)) |

| 6 | Purification and drying | Filtration, washing, drying | Pure copper azo dye powder |

Research Findings and Notes

- The substitution of the methoxy group by hydroxyl during copper complex formation is a critical step that influences the dye’s solubility and binding properties.

- The copper complexation enhances the dye’s fastness properties on wool and leather substrates, making it industrially valuable.

- The diazotization and coupling reactions require precise temperature control to avoid decomposition of diazonium salts and to ensure high yield and purity.

- The final product’s color can vary slightly depending on pH and solvent environment, with strong acids and bases causing color shifts due to changes in the azo and phenolic groups’ ionization states.

Chemical Reactions Analysis

Types of Reactions

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the copper ion.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines and other by-products.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can yield amines and other nitrogen-containing compounds .

Scientific Research Applications

Biological Activity of Azo Compounds

Recent studies have indicated that azo compounds can exhibit significant biological activities. The presence of the azo group allows for potential interactions with biological systems, which can be harnessed for therapeutic purposes. Specific applications include:

- Antimicrobial Agents : Azo dyes have shown efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents.

- Anticancer Properties : Some azo derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study on azo dye derivatives demonstrated that modifications to the azo structure could lead to enhanced cytotoxicity against cancer cell lines. The introduction of specific functional groups increased the interaction with cellular targets, leading to improved therapeutic outcomes .

Electrochemical Applications

Sodium-Ion Batteries

The compound has been investigated for its potential use in sodium-ion batteries (SIBs). Azo groups can serve as redox centers, facilitating electron transfer during charge-discharge cycles. This property is crucial for developing efficient energy storage materials.

| Performance Metric | Value |

|---|---|

| Capacity at 0.2C | 170 mAh/g |

| Capacity retention at 20C (2000 cycles) | 98 mAh/g |

| Cycle stability | Decay rate: 0.0067% per cycle |

Research indicates that the compound's electrochemical performance is superior when optimized through structural modifications, making it a promising candidate for high-performance SIBs .

Case Study: Electrochemical Performance

In a recent experiment, an azo-based electrode material demonstrated exceptional cycling stability and rate capability compared to traditional materials. The study highlighted the role of the azo group in enhancing electron mobility and reducing interfacial resistance during cycling .

Mechanism of Action

The mechanism by which Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) exerts its effects involves its ability to form stable complexes with metal ions. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved include interactions with metal ions and participation in oxidation-reduction cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cuprate complexes share structural or functional similarities with the target compound, differing primarily in substituent patterns, counterions, or coordination environments.

Table 1: Structural and Functional Comparison of Cuprate Complexes

Key Differences and Implications:

Azo vs. Azoxy Linkages : The target compound uses azo (-N=N-) bonds, while ’s analog includes azoxy (-N=N(O)-) groups. Azoxy linkages may enhance thermal stability but reduce electron delocalization, affecting color intensity .

Substituent Effects: The 3-amino-4-nitrophenyl group in the target compound introduces electron-withdrawing (-NO₂) and electron-donating (-NH₂) groups, creating a push-pull system that could redshift absorption spectra compared to methoxy- or methyl-substituted analogs .

Counterion Variability: Sodium counterions (mono-, di-, or tetra-) influence solubility. Tetrasodium complexes (e.g., ) exhibit higher water solubility, advantageous for dyeing processes, whereas disodium variants (e.g., ) may prioritize stability in organic matrices.

Metal Coordination : The target compound’s copper center is likely chelated by hydroxyl and sulfonate groups, similar to ’s pyrazole-based complex. Such coordination enhances stability against photodegradation, critical for outdoor applications .

Biological Activity

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex coordination compound that has garnered attention for its potential biological activities. This compound contains a copper ion coordinated with various ligands, including azo, hydroxy, and sulfonate groups, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

Chemical Structure

The molecular formula of this compound is C18H14N6O8S, and it features a complex structure that includes multiple functional groups. The presence of the azo group suggests potential chromogenic properties, while the sulfonate group may enhance solubility in aqueous environments, making it suitable for biological applications.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C18H14N6O8S |

| SMILES | C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=CC(=C3)S(=O)(=O)O)O)C2=O)N)N+[O-] |

| InChI | InChI=1S/C18H14N6O8S/c19-11-7-9(1-4-14(11)24(28)29)... |

Biological Activity Overview

The biological activity of sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) can be categorized into several key areas:

- Antimicrobial Activity : Cuprates are known for their antimicrobial properties. Studies indicate that copper complexes can exhibit significant antibacterial effects against various pathogens. The coordination of copper with organic ligands enhances its bioavailability and activity against bacteria.

- Anti-inflammatory Properties : Copper compounds have been shown to modulate inflammation responses. Research indicates that the presence of copper in coordination complexes can enhance their anti-inflammatory effects compared to their parent compounds. This is particularly relevant in conditions characterized by chronic inflammation where copper levels are altered.

- Antioxidant Activity : The antioxidant potential of cuprates is another area of interest. Copper plays a critical role in enzymatic reactions that mitigate oxidative stress. The complex nature of sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) may provide synergistic effects that enhance its antioxidant capabilities.

Antimicrobial Studies

A study published in 2019 evaluated the antibacterial efficiency of various metal complexes, including those containing copper. The results demonstrated that sodium cuprate complexes exhibited significant inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to the release of copper ions, which disrupt bacterial cell membranes and metabolic processes .

Anti-inflammatory Mechanisms

Research has shown that copper complexes can significantly reduce inflammation markers in animal models. A notable study indicated that subcutaneous administration of copper complexes led to a proportional reduction in inflammation severity, suggesting that sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) could be explored as a therapeutic agent for inflammatory diseases .

Antioxidant Effects

The antioxidant activity of sodium cuprate was investigated through various assays measuring free radical scavenging abilities. Results indicated that the compound effectively neutralizes reactive oxygen species (ROS), demonstrating potential applications in preventing oxidative damage associated with various diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of this copper-complexed azo dye be optimized for high purity?

- Methodological Answer : The compound is synthesized via sequential diazotization and coupling reactions. For example, sodium nitrite in acidic media (e.g., trifluoroacetic acid) initiates diazotization of aromatic amines, followed by coupling with phenolic or naphtholic intermediates. Key parameters include:

- Temperature control (0–5°C during diazotization to prevent decomposition).

- Stoichiometric ratios of sodium nitrite and sodium azide to ensure complete reaction .

- Purification via recrystallization or column chromatography to remove unreacted intermediates.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of:

- UV-Vis spectroscopy : To identify λmax (typically 400–600 nm for azo-copper complexes) and assess electronic transitions influenced by the azo and hydroxyl groups .

- FT-IR : To confirm sulfonate (S=O stretch ~1180 cm<sup>-1</sup>) and azo (N=N stretch ~1450–1600 cm<sup>-1</sup>) functional groups.

- Elemental Analysis (EA) : To validate Cu and S content against theoretical values.

Q. How can researchers differentiate this compound from structurally similar dyes (e.g., Cuprofix Brown GL)?

- Methodological Answer : Perform comparative analysis using:

- HPLC-MS : To resolve differences in molecular weight and sulfonation patterns.

- X-ray crystallography : To confirm coordination geometry of the copper center (e.g., square planar vs. tetrahedral) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers at varying pH (2–12).

- Dynamic Light Scattering (DLS) : Assess aggregation behavior, which may explain discrepancies in aqueous solubility .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with solvent interactions.

Q. How does pH influence the compound’s stability and chromophoric properties?

- Methodological Answer :

- Kinetic Studies : Monitor UV-Vis absorbance over time in buffered solutions (pH 3–10) to identify degradation pathways (e.g., azo bond cleavage).

- Chelation Stability : Use cyclic voltammetry to evaluate redox behavior of the copper complex under acidic vs. alkaline conditions .

Q. What computational approaches predict electronic properties for targeted applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Model HOMO-LUMO gaps to correlate with experimental λmax values.

- Molecular Dynamics (MD) : Simulate interactions with biological or polymeric matrices to guide applications in sensors or functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.